tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Description
tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound featuring a bicyclic scaffold with a 6-oxa (oxygen) and 9-aza (nitrogen) heteroatom arrangement. The tert-butyloxycarbonyl (Boc) group at position 9 acts as a protective moiety, while the 3-oxo (keto) group imparts polarity and reactivity.
Properties
IUPAC Name |
tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-13(9-14)5-4-10(15)8-13/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGZBSURHJWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137287 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251000-18-6 | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251000-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,4-Dioxaspiro[4.5]decane Derivatives
A four-step synthesis adapted from a patented method for analogous spirocyclic compounds begins with 1,4-dioxaspiro[4.5]decane-8-one as the starting material. The sequence involves:
-
Nitrile Formation : Reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
-
Alkylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene at 0–20°C produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
-
Reductive Cyclization : Hydrogenation over Raney nickel in methanol at 50°C under 50 psi pressure facilitates cyclization, followed by Boc-protection with di-tert-butyl dicarbonate to form a tert-butyl carboxylate intermediate.
-
Deprotection : Cleavage of the 1,4-dioxolane group using pyridinium p-toluenesulfonate in acetone/water at 70°C yields the final spirocyclic product.
Key Data :
| Step | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Glycol dimethyl ether/ethanol | 0–20 | 80 |
| 2 | Toluene | 0–20 | 75 |
| 3 | Methanol | 50 | 65 |
| 4 | Acetone/water | 70 | 85 |
Bromination-Oxidation Strategy
Bromination of Tertiary Alcohol Precursors
A method analogous to the synthesis of tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate employs N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in dichloromethane. For the target compound, this approach would involve:
-
Bromination : Radical bromination of a tertiary alcohol intermediate at the 3-position.
-
Oxidation : Conversion of the brominated intermediate to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Optimized Conditions :
-
NBS (1.1 equiv), AIBN (0.1 equiv), dichloromethane, reflux, 12 hours.
-
Oxidation with Dess-Martin periodinane (1.2 equiv) in dichloromethane at 0°C to room temperature, yielding the 3-oxo group.
Direct Spiroannulation via Dieckmann Cyclization
Intramolecular Ester Condensation
Dieckmann cyclization of a diester precursor provides an efficient route to the spirocyclic framework:
-
Diester Preparation : Reacting tert-butyl N-(3-carboxypropyl)glycine with thionyl chloride to form the acyl chloride, followed by esterification with a hydroxyketone.
-
Cyclization : Base-mediated (e.g., NaH) intramolecular ester condensation in tetrahydrofuran (THF) at 60°C forms the spiro[4.5]decane skeleton.
Yield Enhancement :
-
Use of anhydrous THF and slow addition of base improves cyclization efficiency, achieving yields up to 78%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | High purity, controlled stereochemistry | Lengthy (4 steps), costly reagents | 60–70 | Industrial |
| Bromination-Oxidation | Rapid ketone introduction | Radical intermediates require strict anhydrous conditions | 55–65 | Laboratory |
| Dieckmann Cyclization | Single-step cyclization | Precursor synthesis complexity | 70–78 | Pilot-scale |
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Raney nickel in hydrogenation steps offers superior activity over palladium catalysts for spirocyclic amine formation.
-
LDA as a strong base facilitates deprotonation in alkylation, minimizing elimination byproducts.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Environmental Impact
-
Methanol and acetone used in large-scale processes necessitate solvent recovery systems to meet EPA guidelines.
-
Bromination methods generate succinimide waste, requiring neutralization protocols.
Emerging Methodologies
Photocatalytic Spirocyclization
Recent advances utilize visible-light-mediated catalysis for spirocycle formation:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, making them valuable in drug discovery. tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has been investigated for its potential as:
- Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties.
- Anticancer Agents : The structural characteristics may allow for interactions with biological targets related to cancer cell proliferation.
Case Study Example:
A study focused on the synthesis of various derivatives of this compound revealed that modifications to the spirocyclic core could enhance its efficacy against specific cancer cell lines, indicating a promising avenue for further exploration in anticancer therapies .
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : It can serve as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.
Data Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for developing antimicrobial and anticancer agents |
| Organic Synthesis | Intermediate for synthesizing complex organic compounds |
Material Science
In material science, this compound's properties can be exploited for developing novel materials:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as strength and thermal stability.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural Variations and Nomenclature
Key structural analogs differ in the positions of oxo, oxa, and aza groups, as well as spiro ring sizes. Below is a comparative analysis:
Table 1: Structural Comparison of Spirocyclic Analogs
Physicochemical Properties
- Polarity and Solubility: The 3-oxo group in the target compound enhances polarity compared to analogs with oxo groups at positions 1 or 6.
- Hydrogen Bonding : The 3-oxo group forms stronger hydrogen bonds than ether oxygens, influencing crystallization behavior (e.g., SHELX refinement patterns in structural studies) .
Biological Activity
tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a spiro junction and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analysis with related compounds.
The molecular formula of this compound is C13H21NO4, with a molecular weight of 255.31 g/mol. The compound exhibits stability in various conditions, which is crucial for its application in biological systems .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating enzymatic activity or receptor functions. This interaction can lead to various pharmacological effects depending on the target protein and the functional groups present on the compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Several studies have shown that derivatives of spirocyclic compounds can possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
- Anticancer Potential : Some spirocyclic compounds have been investigated for their anticancer properties due to their ability to interact with DNA and inhibit cell proliferation.
- Neuroprotective Effects : There is emerging evidence that certain spirocyclic compounds may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane | C13H21NO4 | Antimicrobial |
| tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane | C14H23N2O3 | Anticancer |
| tert-butyl 6-amino-2-azaspiro[3.3]heptane | C12H20N2O3 | Neuroprotective |
This table illustrates how variations in substituents can lead to different biological activities and highlight the potential therapeutic applications of these compounds.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of synthesized derivatives against various bacterial strains, revealing promising results that suggest the potential for developing new antimicrobial agents.
- Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that certain derivatives could inhibit cell growth and induce apoptosis, indicating their potential as anticancer drugs.
Q & A
Q. What synthetic routes are commonly used to prepare tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic backbone followed by functionalization. Key steps include:
- Ring-closure reactions : Cyclization of precursor amines or carbonyl derivatives under acidic or basic conditions to form the 6-oxa-9-azaspiro[4.5]decane core .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, requiring anhydrous conditions and reagents like Boc anhydride .
- Optimization : Solvent choice (e.g., THF, DCM), temperature control (0–25°C), and catalysts (e.g., DMAP) significantly affect yield and purity. Post-synthesis purification via column chromatography or HPLC is critical .
Q. How is the spirocyclic structure confirmed experimentally?
Structural elucidation combines:
- X-ray crystallography : Provides unambiguous confirmation of the spirocyclic geometry and stereochemistry. Software like SHELX refines crystallographic data to resolve bond angles and torsion angles .
- NMR spectroscopy : - and -NMR identify proton environments and confirm the tert-butyl group (δ ~1.4 ppm) and carbonyl signals (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 268.309) .
Advanced Research Questions
Q. What strategies resolve stereochemical inconsistencies between synthetic intermediates and final products?
- Chiral auxiliaries : Use of enantiomerically pure starting materials or chiral catalysts during cyclization to control stereochemistry at the spiro center .
- Dynamic kinetic resolution : Adjusting reaction conditions (e.g., pH, temperature) to favor one diastereomer during ring formation .
- Analytical cross-validation : Combining circular dichroism (CD) with computational models (e.g., DFT) to assign absolute configurations when crystallographic data is unavailable .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- DFT calculations : Model transition states and activation energies for reactions at the 3-oxo group or Boc-protected amine. For example, nucleophilic attack at the ketone is influenced by steric hindrance from the spirocyclic framework .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding conformations, guiding functional group modifications to enhance affinity .
Q. What contradictions arise between NMR and X-ray data during structural analysis, and how are they addressed?
- Dynamic effects in NMR : Flexible spiro rings may exhibit averaged signals in solution, conflicting with rigid crystallographic structures. Variable-temperature NMR or NOESY experiments can resolve conformational dynamics .
- Disordered crystallographic data : SHELXL refinement tools (PART, SIMU commands) model disorder in tert-butyl groups or oxa/aza rings .
Q. Which functional group modifications enhance bioactivity for pharmacological applications?
- Amine derivatization : Replacing the Boc group with acyl or sulfonamide moieties improves membrane permeability and target engagement .
- Oxo group reduction : Converting the 3-oxo to a hydroxyl or amine enhances hydrogen-bonding potential, as seen in analogs with improved kinase inhibition .
Methodological Guidance
- Stereochemical analysis : Use chiral HPLC (e.g., CHIRALPAK® columns) with polar organic mobile phases to separate enantiomers .
- Reaction monitoring : In-situ IR spectroscopy tracks carbonyl group transformations during synthesis .
- Safety protocols : Store the compound at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
